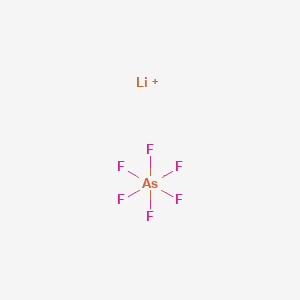

Lithium hexafluoroarsenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZQZEYBOGZTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885465 | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Lithium hexafluoroarsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29935-35-1 | |

| Record name | Lithium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29935-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

High-Purity Synthesis of Lithium Hexafluoroarsenate for Battery Electrolytes: A Technical Guide

Introduction

Lithium hexafluoroarsenate (B1215188) (LiAsF₆) is a crucial electrolyte salt in high-performance lithium-ion batteries, prized for its high ionic conductivity, good electrochemical stability, and excellent solubility in non-aqueous solvents. However, the performance and safety of lithium-ion batteries are critically dependent on the purity of the electrolyte. Impurities can lead to decreased cycle life, reduced capacity, and potentially hazardous thermal runaway events. This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity LiAsF₆ suitable for battery applications. It is intended for researchers, scientists, and professionals in the field of battery materials and drug development who require a thorough understanding of the synthesis and purification of this important compound.

Core Synthesis Methodologies

The synthesis of high-purity lithium hexafluoroarsenate can be broadly categorized into three main approaches: direct reaction in a solvent, solid-state thermal reactions, and metathetical reactions. Each method presents a unique set of advantages and challenges in terms of reagent handling, reaction conditions, and the purity of the final product.

Direct Reaction of LiF and AsF₅ in Anhydrous Hydrogen Fluoride (B91410)

This method is a direct and conceptually straightforward approach to producing LiAsF₆.[1] The reaction involves the direct combination of lithium fluoride (LiF) and arsenic pentafluoride (AsF₅) in a suitable solvent, typically anhydrous hydrogen fluoride (aHF).

Reaction: LiF + AsF₅ → LiAsF₆

Experimental Protocol:

-

Reactor Preparation: A clean, dry, and inert reaction vessel, typically made of a material resistant to hydrogen fluoride such as Teflon or stainless steel, is required. The reactor should be equipped with a stirring mechanism, a gas inlet, and a pressure-equalizing dropping funnel.

-

Reagent Preparation: High-purity, anhydrous lithium fluoride is dried under vacuum at elevated temperatures to remove any residual moisture. Arsenic pentafluoride, a highly toxic and corrosive gas, is typically handled as a condensed liquid at low temperatures.

-

Reaction Execution:

-

A suspension of the dried lithium fluoride in anhydrous hydrogen fluoride is prepared in the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Arsenic pentafluoride is slowly added to the stirred suspension. The reaction is exothermic, and the temperature should be carefully controlled.

-

The reaction is typically allowed to proceed for several hours with continuous stirring to ensure complete conversion.

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, the excess hydrogen fluoride solvent is removed by distillation or evaporation under a stream of inert gas.

-

The resulting solid LiAsF₆ is then dried under high vacuum at an elevated temperature to remove any remaining solvent and volatile impurities.

-

Quantitative Data Summary:

| Parameter | Value/Range | Notes |

| Reactants | LiF, AsF₅ | High purity, anhydrous |

| Solvent | Anhydrous HF | |

| Reaction Temp. | Controlled, often low | Exothermic reaction |

| Purity | >99.5% achievable | Dependent on purification |

Solid-State Thermal Synthesis

Solid-state synthesis methods offer an alternative to the use of highly hazardous reagents like AsF₅ and anhydrous HF. These methods typically involve the high-temperature reaction of a lithium source, an arsenic source, and a fluorinating agent in the solid phase. Both one-step and two-step processes have been developed.

One-Step Solid-State Reaction:

This approach involves heating a mixture of a lithium salt, arsenic trioxide (As₂O₃), and a fluorinating agent like ammonium (B1175870) fluoride (NH₄F).[2][3][4]

Reaction (example with LiOH): LiOH + As₂O₃ + 7NH₄F → LiAsF₆ + 7NH₃ + 4H₂O

Experimental Protocol:

-

Precursor Preparation: A lithium source (e.g., LiOH, Li₂O, Li₂CO₃, or LiNO₃), arsenic trioxide, and ammonium fluoride are thoroughly mixed in the desired molar ratio.[2][3][4] The solids should be finely ground to maximize surface area and reactivity.

-

Thermal Reaction:

-

The mixture is placed in a crucible (e.g., alumina (B75360) or platinum) and heated in an electric furnace.

-

The heating is typically carried out in a controlled manner, with a gradual increase in temperature to the final reaction temperature, which is generally in the range of 150-300°C.[2][3][4]

-

The reaction is held at the final temperature for several hours to ensure completion.[2][3][4]

-

-

Product Work-up: The resulting solid product is cooled under an inert atmosphere and may require further purification to remove any unreacted starting materials or byproducts.

Two-Step Solid-State Reaction:

This method first involves the formation of an intermediate, lithium meta-arsenite (LiAsO₂), which is then fluorinated in a second step.[2][3][4]

Step 1: Formation of Lithium Meta-arsenite Li₂O + As₂O₃ → 2LiAsO₂

Step 2: Fluorination of Lithium Meta-arsenite LiAsO₂ + 6NH₄F → LiAsF₆ + 6NH₃ + 2H₂O

Experimental Protocol:

-

Step 1:

-

Step 2:

Quantitative Data Summary for Solid-State Methods:

| Parameter | One-Step | Two-Step | Notes |

| Lithium Source | LiOH, Li₂O, Li₂CO₃, LiNO₃ | Li₂O, LiOH, etc. | [2][3][4] |

| Arsenic Source | As₂O₃ | As₂O₃ | [2][3][4] |

| Fluorine Source | NH₄F | NH₄F, HF | [2][3][4] |

| Molar Ratio (Li:As:F source) | 1:1:6-9 (approx.) | Step 1: 1:1 (Li₂O:As₂O₃) | [2][3] |

| Reaction Temp. | 150-300°C | Step 1: 200-400°C, Step 2: 150-300°C | [2][3][4] |

| Reaction Time | ~4 hours | Step 1: ~4 hours, Step 2: ~4 hours | [2][3][4] |

Metathetical Reaction

This synthesis route involves a double displacement reaction between a soluble potassium hexafluoroarsenate (KAsF₆) and a lithium salt in an organic solvent. The success of this method relies on the differential solubility of the reactants and products.

Reaction: KAsF₆ + LiClO₄ → LiAsF₆ + KClO₄(s)

Experimental Protocol:

-

Solvent and Reagent Preparation: An inert organic solvent, such as methyl formate, is chosen in which LiAsF₆ is soluble and the byproduct, potassium perchlorate (B79767) (KClO₄), is insoluble. The reactants, KAsF₆ and lithium perchlorate (LiClO₄), are of high purity.

-

Reaction Execution:

-

Potassium hexafluoroarsenate is dissolved in the organic solvent.

-

A solution or slurry of lithium perchlorate in the same solvent is added to the KAsF₆ solution.

-

The reaction mixture is stirred at room temperature for a period of time to allow for the precipitation of potassium perchlorate.

-

-

Product Isolation:

-

The precipitated KClO₄ is removed by filtration.

-

The filtrate, containing the dissolved LiAsF₆, is then subjected to vacuum distillation to remove the solvent, yielding the solid LiAsF₆ product.

-

The product is then thoroughly dried under vacuum.

-

Quantitative Data Summary:

| Parameter | Value/Range | Notes |

| Reactants | KAsF₆, LiClO₄ | Equimolecular proportions |

| Solvent | Methyl Formate | LiAsF₆ soluble, KClO₄ insoluble |

| Reaction Temp. | Room Temperature | |

| Purity | >99.5% achievable | Dependent on starting material purity |

Purification of this compound

Achieving the high purity required for battery applications often necessitates a dedicated purification step. Common impurities in LiAsF₆ include moisture (H₂O), hydrogen fluoride (HF), and lithium hydroxyfluoroarsenates (e.g., LiAsF₅OH).

Purification via Tetraacetonitrile Complex Formation:

This method involves the reaction of crude LiAsF₆ with excess acetonitrile (B52724) (CH₃CN) to form a soluble tetraacetonitrilothis compound complex, Li(CH₃CN)₄AsF₆.

Experimental Protocol:

-

Complex Formation: Crude LiAsF₆ is dissolved in excess acetonitrile.

-

Filtration: The solution is filtered to remove any insoluble impurities.

-

Crystallization: The complex is precipitated from the solution by cooling.

-

Thermal Decomposition: The purified complex is then heated under vacuum to remove the acetonitrile, leaving behind a residue of high-purity LiAsF₆.

Purification using Activated Alumina:

A solution of impure LiAsF₆ in an organic solvent can be passed through a column of activated alumina. The alumina selectively adsorbs acidic impurities like HF and LiAsF₅OH.

Experimental Protocol:

-

Solution Preparation: Impure LiAsF₆ is dissolved in an inert organic solvent (e.g., methyl formate).

-

Column Chromatography: The solution is passed through a packed column of activated alumina.

-

Product Recovery: The purified LiAsF₆ solution is collected, and the solvent is removed by vacuum distillation.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis methods.

Caption: Workflow for Direct Reaction Synthesis of LiAsF₆.

Caption: Workflow for Solid-State Synthesis of LiAsF₆.

Caption: Workflow for Metathetical Synthesis of LiAsF₆.

Conclusion

The synthesis of high-purity this compound is a critical enabling technology for the advancement of high-performance lithium-ion batteries. The choice of synthesis method depends on several factors, including the availability and handling of hazardous materials, desired purity levels, and scalability. While direct reaction with AsF₅ can yield high-purity material, the associated hazards are significant. Solid-state methods offer a safer alternative, though they may require more stringent purification steps. Metathetical reactions provide an elegant route if high-purity precursors are available. Regardless of the chosen synthesis path, rigorous purification and analytical characterization are paramount to ensure the resulting LiAsF₆ meets the stringent requirements of the battery industry.

References

Navigating the Solid-State Synthesis of Lithium Hexafluoroarsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the solid-state synthesis of lithium hexafluoroarsenate (B1215188) (LiAsF6), a compound of significant interest as an electrolyte in high-energy-density batteries. While the direct reaction between lithium fluoride (B91410) (LiF) and arsenic pentafluoride (AsF5) presents a theoretically straightforward approach, literature suggests practical limitations. This document will first address the challenges associated with this direct route and then provide a comprehensive overview and detailed protocols for a more extensively documented and seemingly more viable alternative solid-state synthesis method.

The Direct Approach: Solid-State Reaction of LiF and AsF5

The synthesis of lithium hexafluoroarsenate via the direct solid-state reaction of lithium fluoride and arsenic pentafluoride is represented by the following equation:

LiF(s) + AsF5(g) → LiAsF6(s)

Despite its apparent simplicity, this reaction has been reported to be inefficient under straightforward solid-state conditions. A 1970 NASA technical report investigating various synthesis methods for high-purity LiAsF6 found that the direct reaction between LiF and AsF5 did not proceed to a significant extent at ambient temperature in the absence of a solvent.[1] Even upon heating, the conversion rate was low.[1]

Reported Experimental Conditions and Outcomes

| Reactants | Temperature (°C) | Time (days) | Conversion Rate (%) | Reference |

| LiF, AsF5 | 178 | 3 | ~20 | [1] |

The limited success of this direct solid-state reaction suggests that it may not be a practical method for the efficient production of high-purity this compound. The low conversion rate necessitates significant purification steps to separate the desired product from the unreacted starting materials.

An Alternative Pathway: Solid-State Synthesis from Lithium Salts and Arsenous Trioxide

A more thoroughly documented approach to the solid-state synthesis of this compound involves the reaction of a lithium source with arsenous trioxide (As2O3) and a fluorinating agent, typically ammonium (B1175870) fluoride (NH4F).[2][3][4][5] This method can be carried out in a single step or a two-step process.[2][3][4][5]

Single-Step Solid-State Synthesis

In the single-step process, a lithium salt is intimately mixed with arsenous trioxide and ammonium fluoride and heated.

Caption: Workflow for the single-step solid-state synthesis of LiAsF6.

-

Reactant Preparation: A lithium source (e.g., LiOH, Li2O, Li2CO3, or LiNO3), arsenous trioxide (As2O3), and ammonium fluoride (NH4F) are used.[2][3][4][5] The reactants should be of high purity (e.g., Analytical Reagent grade).

-

Mixing: The lithium source, arsenous trioxide, and ammonium fluoride are mixed in a molar ratio of approximately 1:1:6-9.[2][3][4] Thorough grinding of the solid mixture is crucial to ensure homogeneity.

-

Heating: The mixture is placed in a suitable container (e.g., a crucible) and heated in an electric furnace. The temperature is maintained in the range of 150-300°C for a continuous period of 4 hours.[2][3][4][5]

-

Product Recovery: After the reaction is complete, the furnace is cooled, and the resulting solid product, this compound, is collected.

Two-Step Solid-State Synthesis

The two-step process involves the initial formation of a lithium arsenite intermediate (LiAsO2), which is then fluorinated in a second step.

Caption: Workflow for the two-step solid-state synthesis of LiAsF6.

Step 1: Formation of Lithium Metaarsenite (LiAsO2)

-

Reactant Preparation: A lithium source (e.g., LiOH or Li2O) and arsenous trioxide (As2O3) are used.[4][5]

-

Mixing: The lithium source and arsenous trioxide are mixed in equimolar proportions.[4][5] The mixture should be thoroughly ground.

-

Heating: The mixture is heated in an electric furnace. The temperature is gradually increased to 100°C and then maintained in the range of 200-600°C for 4 hours to produce lithium metaarsenite.[3][5]

Step 2: Fluorination of Lithium Metaarsenite

-

Reactant Preparation: The lithium metaarsenite produced in Step 1 is used along with ammonium fluoride (NH4F).

-

Mixing: The LiAsO2 intermediate is mixed with ammonium fluoride. The ratio of LiAsO2 to NH4F is approximately 1 to 6-9 times its molecular weight.[3][4][5]

-

Heating: The mixture is heated in a muffle furnace at a temperature between 150-300°C for a continuous period of 4 hours to yield the final product, this compound.[3][4][5]

Summary of Reaction Conditions for the Alternative Solid-State Synthesis

| Synthesis Method | Lithium Source | Arsenic Source | Fluorine Source | Molar Ratio (Li:As:F source) | Temperature (°C) | Time (hours) |

| Single-Step | LiOH, Li2O, Li2CO3, LiNO3 | As2O3 | NH4F | 1:1:6-9 | 150-300 | 4 |

| Two-Step (Step 1) | LiOH, Li2O, Li2CO3, LiNO3 | As2O3 | - | 1:1 | 200-600 | 4 |

| Two-Step (Step 2) | LiAsO2 (intermediate) | - | NH4F | 1:6-9 (by weight) | 150-300 | 4 |

Characterization of the Product

The synthesized this compound should be characterized to confirm its identity and purity. X-ray diffraction (XRD) is a primary technique used to confirm the crystalline structure of the final product.[3]

Conclusion

While the direct solid-state reaction of LiF and AsF5 appears to be an inefficient method for the synthesis of LiAsF6, an alternative solid-state route utilizing common lithium salts, arsenous trioxide, and ammonium fluoride offers a more promising and well-documented approach. Both single-step and two-step protocols for this alternative method have been established, providing flexibility in the manufacturing process. For researchers and professionals in the field, this alternative solid-state synthesis presents a viable pathway for the production of this compound, a key component in advanced energy storage technologies. It is crucial to adhere to strict safety protocols when handling arsenic-containing compounds.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. US6682712B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. WO2003082744A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. US20030190279A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

aqueous synthesis route for Lithium hexafluoroarsenate monohydrate

An In-depth Technical Guide to the Aqueous Synthesis of Lithium Hexafluoroarsenate (B1215188) Monohydrate

Introduction

Lithium hexafluoroarsenate (LiAsF₆) is an inorganic compound that has garnered significant interest, primarily for its application as an electrolyte in high-energy-density galvanic batteries and lithium-ion batteries.[1][2][3] It is recognized for its good conductivity in non-aqueous solvents.[2][4] The compound is soluble in water, with which it forms a crystalline monohydrate, LiAsF₆·H₂O.[1] This guide provides a detailed overview of the aqueous synthesis routes for producing this compound monohydrate, focusing on experimental protocols, quantitative data, and process workflows.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its monohydrate is presented in Table 1.

| Property | Value | Source |

| This compound (LiAsF₆) | ||

| Molar Mass | 195.85 g·mol⁻¹ | [1] |

| Appearance | Powder | [1] |

| Melting Point | 240 °C (literature) | |

| Solubility in Water | Soluble | [1] |

| Hazards | Toxic, Environmental Hazard | [1] |

| This compound Monohydrate (LiAsF₆·H₂O) | ||

| Molar Mass | 213.9 g/mol | [5] |

| Crystal System | Rhombic | [1] |

| Crystal Structure | Isostructural with NaPF₆·H₂O. [AsF₆]⁻ anions and water molecules form chains via weak F...H-O hydrogen bonds. | [6] |

Aqueous Synthesis Methodologies

The preparation of high-purity LiAsF₆ through aqueous routes presents challenges, primarily due to the high solubility of the salt in water, which can make purification by recrystallization inefficient.[3] However, several aqueous-based synthesis protocols have been developed.

Neutralization of Hexafluoroarsenic Acid with a Lithium Source

One of the primary aqueous methods involves the neutralization of hexafluoroarsenic acid (HAsF₆) with a lithium source, such as lithium hydroxide (B78521) (LiOH).[7][8]

Experimental Protocol:

-

Preparation of Reactants: An aqueous solution of hexafluoroarsenic acid (e.g., 65% HAsF₆) is prepared. A stoichiometric amount of lithium hydroxide is dissolved in water to create a separate solution.

-

Neutralization Reaction: The lithium hydroxide solution is slowly added to the hexafluoroarsenic acid solution under controlled temperature conditions to manage the exothermic reaction. The pH of the solution is monitored to ensure complete neutralization.

-

Crystallization: The resulting LiAsF₆ solution is concentrated by evaporation. Upon cooling, this compound trihydrate (LiAsF₆·3H₂O) may crystallize out.[7]

-

Purification: The crude product is purified by multiple recrystallizations from water.[7]

-

Dehydration: The purified hydrate (B1144303) is then subjected to vacuum drying at a controlled temperature (e.g., 40°C) to yield the anhydrous salt or the desired monohydrate.[7]

Reaction of Arsenic Pentoxide (As₂O₅) with a Lithium Source and Hydrofluoric Acid (HF)

Another documented aqueous synthesis route involves the reaction of arsenic pentoxide, a lithium source (like LiOH or LiF), and hydrofluoric acid.[7][8]

Experimental Protocol:

-

Initial Reaction: Arsenic pentoxide (As₂O₅) is reacted with a lithium source (e.g., LiOH) in an aqueous medium.

-

First Fluorination: The resulting intermediate is treated with aqueous hydrofluoric acid (e.g., 48% HF) to produce LiAsF₅OH.[7][8]

-

Final Fluorination: The fluorination is then completed by reacting the LiAsF₅OH intermediate with anhydrous HF to yield the final LiAsF₆ product.[7][8]

-

Isolation and Purification: The product is isolated from the reaction mixture and purified, potentially through recrystallization from an aqueous solution, to obtain the monohydrate.

Synthesis Workflow Diagrams

The logical workflows for the described aqueous synthesis routes are illustrated below using the DOT language.

Caption: Workflow for the synthesis of LiAsF₆·H₂O via neutralization.

Caption: Workflow for the synthesis of LiAsF₆·H₂O from As₂O₅.

Alternative Non-Aqueous Synthesis Routes

For context, it is useful to be aware of non-aqueous, solid-state thermal methods for preparing anhydrous LiAsF₆. These methods often involve reacting a lithium source (e.g., LiOH, Li₂O, Li₂CO₃) with arsenous trioxide (As₂O₃) and a fluorine source like ammonium (B1175870) fluoride (B91410) (NH₄F) at elevated temperatures (150-300°C).[2][4][9][10] These solid-state reactions can be performed in a single step or a two-step process, potentially avoiding the use of hazardous gases like AsF₅.[2][4] A summary of typical reaction conditions for a two-step solid-state synthesis is provided in Table 2.

| Step | Reactants | Molar Ratio | Temperature (°C) | Time (hours) | Product | Source |

| 1 | Lithium Source (e.g., Li₂O) + As₂O₃ | 1:1 (equimolar) | 200 - 300 | 4 | LiAsO₂ | [4][9][10] |

| 2 | LiAsO₂ + NH₄F | 1 : (6-9) | 150 - 300 | 4 | LiAsF₆ | [2][4][9] |

Characterization and Purity

The final product is typically characterized to confirm its identity and purity. X-ray diffraction is used to confirm the crystal structure of the material.[4][9] Thermal analysis techniques, such as Simultaneous Thermal Analysis (STA), can provide insights into the thermal stability and decomposition of the compound.[11] For instance, LiAsF₆ is stable until it undergoes a solid-solid phase transition at approximately 265°C, with decomposition occurring at temperatures above 300°C under inert conditions.[11]

Impurities such as LiAsF₅OH and HF can be deleterious to the performance of LiAsF₆ in battery applications.[3] Purification of the final product is crucial, and methods may include contacting a solution of the impure LiAsF₆ in an organic solvent with activated alumina (B75360) to adsorb impurities.[3]

Conclusion

The aqueous synthesis of this compound monohydrate offers a viable alternative to non-aqueous and high-temperature solid-state methods. The primary routes involve the neutralization of hexafluoroarsenic acid or the multi-step reaction of arsenic pentoxide with a lithium source and hydrofluoric acid. While challenges related to the high aqueous solubility of the product exist, careful control of reaction conditions and appropriate purification steps can yield high-purity LiAsF₆·H₂O suitable for its intended applications. The choice of synthesis route will depend on factors such as the availability and purity of starting materials, scalability, and safety considerations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US6682712B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. US4053571A - Process for purifying this compound - Google Patents [patents.google.com]

- 4. WO2003082744A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. This compound monohydrate | AsF6H2LiO | CID 129846552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. US4065550A - Process for preparing this compound of high purity - Google Patents [patents.google.com]

- 9. US20030190279A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

physical and chemical properties of crystalline Lithium hexafluoroarsenate

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Lithium Hexafluoroarsenate (B1215188) (LiAsF₆)

Introduction

Lithium hexafluoroarsenate (LiAsF₆) is an inorganic salt that has garnered significant attention from the scientific community, particularly in the field of energy storage.[1] As a key component in electrolytes for lithium-ion batteries, its properties directly influence battery performance, safety, and longevity.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of crystalline LiAsF₆, intended for researchers, scientists, and professionals in materials science and drug development. The document details its structural, thermal, and electrochemical characteristics, supported by experimental methodologies.

General and Physical Properties

LiAsF₆ is a white, odorless, and hygroscopic crystalline powder.[2][4] It is recognized for its high ionic conductivity and excellent thermal stability when used as an electrolyte salt.[2]

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | LiAsF₆[1][4][5] |

| Molar Mass | 195.85 g·mol⁻¹[1][2][5] |

| Appearance | White crystalline powder[2][4] |

| CAS Number | 29935-35-1[1] |

| Synonyms | Hexafluoroarsenate(V) lithium[1][5] |

Crystallographic Properties

The crystal structure of this compound is dependent on temperature and hydration state. The anhydrous form undergoes a reversible solid-solid phase transition from a low-temperature rhombohedral phase to a high-temperature cubic phase.[6][7][8] The monohydrate form, LiAsF₆·H₂O, crystallizes in the orthorhombic system, where the complex anions and water molecules exhibit a CsCl-like arrangement.[1][9][10]

Table 2: Crystallographic Data for this compound

| Form | Crystal System | Key Structural Features |

| Anhydrous (Low Temp.) | Rhombohedral[6][7][8] | Distorted CsCl arrangement.[9] |

| Anhydrous (High Temp.) | Cubic[6][7][8] | Phase transition occurs at ~265°C.[6][7] |

| Monohydrate (LiAsF₆·H₂O) | Orthorhombic[1][9] | Isotypic with NaPF₆·H₂O; As-F bond length: 1.71-1.72 Å.[9][10] |

Thermal Properties

LiAsF₆ is stable up to approximately 300°C, after which it begins to decompose under inert conditions.[6][7] Thermal analysis reveals a significant phase transition before decomposition.

Table 3: Thermal Properties of this compound

| Property | Value | Notes |

| Melting Point | 349°C[2] | |

| Phase Transition Temperature | ~265°C (538 K)[6][7][8] | Rhombohedral to Cubic transition. |

| Enthalpy of Phase Transition | 5.29 ± 0.27 kJ/mol[8] | |

| Entropy of Phase Transition | 10.30 ± 0.53 J/(K·mol)[8] | |

| Decomposition Temperature | >300°C (inert conditions)[6][7] | Decomposition range observed between 715–820 K.[8] |

| Heat of Decomposition | 31.64 ± 0.08 kJ/mol[8] | Determined in the range of 765–820 K. |

Thermodynamic Properties

The standard thermodynamic properties of LiAsF₆ have been determined using calorimetry techniques.

Table 4: Standard Thermodynamic Properties of LiAsF₆ (at 298.15 K)

| Property | Value |

| Standard Molar Heat Capacity (Cₚ⁰) | 162.5 ± 0.3 J/(K·mol)[8] |

| Standard Molar Entropy (S⁰) | 173.4 ± 0.4 J/(K·mol)[8] |

| Standard Molar Enthalpy | 27340 ± 60 J/mol[8] |

| (H⁰(298.15 K) – H⁰(0)) |

Solubility

This compound is soluble in water and a variety of organic solvents, a critical property for its application in battery electrolytes.[1][2] The ability to dissolve in non-aqueous polar solvents is particularly important for lithium-ion battery applications.[11]

Chemical and Electrochemical Properties

Chemical Reactivity

LiAsF₆ is hygroscopic and can absorb moisture from the atmosphere, which can affect its performance and stability.[4][7] It undergoes violent reactions with strong oxidizing and reducing agents, as well as strong acids and bases.[1] Its thermal decomposition can produce hazardous substances, including hydrogen fluoride (B91410) and arsenic oxides.[1]

Electrochemical Performance

In lithium-ion batteries, LiAsF₆ serves as a solute in the electrolyte, facilitating the transport of lithium ions between the anode and cathode.[3] Its performance is often compared to the more common lithium hexafluorophosphate (B91526) (LiPF₆). LiAsF₆ exhibits high ionic conductivity, a wide electrochemical window, and excellent thermal stability.[2][3] Notably, it is reported to have superior performance in the formation and stability of the solid electrolyte interphase (SEI) on the negative electrode.[2]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for obtaining reliable data on the properties of LiAsF₆.

Synthesis of LiAsF₆

A common laboratory-scale synthesis involves the reaction of arsenic pentafluoride (AsF₅) with lithium fluoride (LiF) in a solvent like liquid hydrogen fluoride.[1]

Caption: A simplified workflow for the synthesis of LiAsF₆.

Thermal Analysis: Simultaneous Thermal Analysis (STA)

STA, combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to study thermal stability, phase transitions, and decomposition.

-

Sample Preparation: Due to the hygroscopic nature of LiAsF₆, sample preparation must be conducted in an inert atmosphere, such as an argon-filled glovebox.[6][7]

-

Instrumentation: A simultaneous thermal analyzer (e.g., NETZSCH STA 449 Jupiter®) is used.[6]

-

Methodology:

-

A small quantity of the sample (e.g., 10-15 mg) is weighed into an appropriate crucible (e.g., Alumina) inside a glovebox.[6]

-

The crucible is sealed or covered with a pierced lid to control the atmosphere.[6]

-

The sample is placed in the STA instrument, which is also purged with an inert gas (e.g., Argon at 70 ml/min).[6]

-

A temperature program is executed, typically heating from room temperature to a point beyond decomposition (e.g., 600°C) at a constant rate (e.g., 10 K/min).[6]

-

The instrument simultaneously records mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Caption: Experimental workflow for Simultaneous Thermal Analysis (STA).

Crystallographic Analysis: X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of LiAsF₆.

-

Sample Preparation: A fine powder of the crystalline material is prepared and mounted on a sample holder. For air-sensitive materials, an airtight or inert-atmosphere sample holder is required.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).

-

Methodology:

-

The sample is irradiated with X-rays over a range of angles (2θ).

-

The detector records the intensity of the diffracted X-rays at each angle.

-

The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline phase(s) present.

-

The data is analyzed by identifying the peak positions to determine the unit cell parameters.

-

Advanced analysis, such as Rietveld refinement, can be used to determine atomic positions and other structural details.[9]

-

Caption: General workflow for X-Ray Diffraction (XRD) analysis.

Electrochemical Characterization: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the electrochemical processes within a battery, such as charge transfer resistance and SEI properties.[12][13]

-

Cell Assembly: A symmetric cell (e.g., Li metal | LiAsF₆ electrolyte | Li metal) is typically assembled in a glovebox to isolate and study the properties of the electrolyte and its interface with the electrode.[12]

-

Instrumentation: A potentiostat with a frequency response analyzer.

-

Methodology:

-

The assembled symmetric cell is allowed to rest to reach a stable open-circuit voltage (OCV).

-

A small amplitude AC voltage perturbation is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[13]

-

The resulting AC current response is measured, allowing the impedance to be calculated at each frequency.

-

The data is typically visualized as a Nyquist plot (imaginary vs. real impedance).[12]

-

The plot is fitted to an equivalent circuit model to extract quantitative parameters, such as the SEI resistance (R_SEI) and charge transfer resistance.

-

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 29935-35-1): Core material for high-performance lithium-ion battery electrolytes-Deshang Chemical [deshangchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | AsF6Li | CID 9837036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Anhydrous Lithium Hexafluoroarsenate (LiAsF₆)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermal decomposition mechanism of anhydrous Lithium hexafluoroarsenate (B1215188) (LiAsF₆), a crucial component in some lithium-ion battery electrolytes. The document details the thermal behavior, decomposition products, and the experimental methodologies used to elucidate these characteristics.

Introduction

Lithium hexafluoroarsenate (LiAsF₆) is an electrolyte salt that has been utilized in lithium-ion batteries due to its good conductivity and cycling efficiency.[1] However, its thermal stability is a critical parameter that dictates the operational safety and lifespan of energy storage devices. Understanding the thermal decomposition mechanism of anhydrous LiAsF₆ is paramount for predicting and mitigating potential hazards such as overheating and thermal runaway events.[2][3] This guide synthesizes available data on the thermal degradation of anhydrous LiAsF₆, providing a technical foundation for researchers in the field.

Thermal Stability and Decomposition Profile

Anhydrous LiAsF₆ is thermally stable under inert conditions up to approximately 265°C.[2][3] At this temperature, it undergoes a reversible solid-solid phase transition from a rhombohedral to a cubic crystal structure.[2][3][4] The onset of decomposition occurs at temperatures exceeding 300°C.[2][3]

Studies utilizing simultaneous thermal analysis (STA), combining thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), have revealed a two-step mass loss upon heating.[2][3] The initial, minor mass loss is typically attributed to the release of surface-adsorbed moisture, a consequence of the salt's hygroscopic nature.[2][3] The subsequent, significant mass loss corresponds to the primary decomposition of the LiAsF₆.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from thermal analysis of anhydrous LiAsF₆.

| Parameter | Value | Analytical Method | Reference |

| Phase Transition | |||

| Peak Temperature | ~265°C (538.15 K) | STA | [2][3] |

| Peak Temperature | 535.0 ± 0.5 K (261.85°C) | Adiabatic and DSC | [4] |

| Enthalpy of Transformation | 5.29 ± 0.27 kJ/mol | Adiabatic and DSC | [4] |

| Entropy of Transformation | 10.30 ± 0.53 J/(K·mol) | Adiabatic and DSC | [4] |

| Decomposition | |||

| Onset Temperature | > 300°C | STA | [2][3] |

| Decomposition Range | 715–820 K (442–547°C) | Not specified | [4] |

| Peak Temperature (DSC) | 497.7°C | STA | [2][3] |

| Enthalpy of Decomposition | 337 J/g | STA | [2][3] |

| Heat of Decomposition | 31.64 ± 0.08 kJ/mol | Sealed crucible | [4] |

| Mass Loss (TGA) | |||

| First Step (Moisture) | 1.1% | STA | [2][3] |

| Second Step (Decomposition) | 81.7% | STA | [2][3] |

Proposed Decomposition Mechanism

While direct analysis of the gaseous decomposition products for LiAsF₆ is not extensively detailed in the reviewed literature, a decomposition pathway can be inferred by analogy to the well-studied salt, Lithium hexafluorophosphate (B91526) (LiPF₆). LiPF₆ is known to decompose into solid Lithium Fluoride (LiF) and gaseous Phosphorus Pentafluoride (PF₅).

Similarly, the thermal decomposition of anhydrous LiAsF₆ is proposed to proceed via the following reaction:

LiAsF₆(s) → LiF(s) + AsF₅(g)

This reaction is consistent with the significant mass loss observed in TGA, which corresponds to the release of gaseous Arsenic Pentafluoride (AsF₅).

Visualization of the Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of anhydrous LiAsF₆.

Caption: Proposed thermal decomposition pathway of anhydrous LiAsF₆.

Experimental Protocols

The characterization of the thermal decomposition of LiAsF₆ necessitates meticulous experimental procedures, particularly given its hygroscopic properties.

Simultaneous Thermal Analysis (STA: TGA-DSC)

This is the primary technique reported for studying the thermal decomposition of LiAsF₆.

-

Sample Preparation: Due to the sensitivity of LiAsF₆ to moisture, all sample handling and preparation must be conducted in an inert atmosphere, such as an argon-filled glovebox.[2][3]

-

Instrumentation: A simultaneous thermal analyzer capable of being housed within or purged by an inert gas is required.

-

Crucible: An aluminum crucible (e.g., Concavus® Al) with a pierced lid is suitable.[3]

-

Sample Mass: A sample mass of approximately 12.1 mg has been used.[3]

-

Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10 K/min).[3]

-

Atmosphere: The measurement is performed under a continuous flow of high-purity inert gas, such as argon, with a flow rate of approximately 70 ml/min.[3]

-

Data Acquisition: Mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Evolved Gas Analysis (EGA)

To definitively identify the gaseous decomposition products, coupling the thermal analyzer to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended.

-

STA-MS/FTIR Workflow: The gaseous products evolved during the TGA experiment are carried by the purge gas through a heated transfer line to the spectrometer.

-

Mass Spectrometry: MS analysis would identify the mass-to-charge ratio of the evolved species, which would confirm the presence of AsF₅.

-

FTIR Spectroscopy: FTIR analysis would identify the characteristic vibrational frequencies of the gaseous products, providing further confirmation of their identity.

The logical workflow for a comprehensive analysis is depicted below.

References

Solubility of Lithium Hexafluoroarsenate in Non-Aqueous Polar Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hexafluoroarsenate (B1215188) (LiAsF₆) is a salt extensively utilized as an electrolyte in high-energy density lithium and lithium-ion batteries. Its favorable combination of ionic conductivity, electrochemical stability, and solubility in aprotic polar organic solvents makes it a subject of significant interest. This technical guide provides a comprehensive overview of the solubility characteristics of LiAsF₆ in various non-aqueous polar solvents, details experimental protocols for solubility determination, and discusses the key factors influencing its solvation. While specific quantitative solubility data for LiAsF₆ is not abundant in publicly available literature, this guide consolidates existing knowledge to aid researchers in their electrolyte development endeavors.

Factors Influencing Solubility

The dissolution of LiAsF₆ in non-aqueous polar solvents is a complex process governed by several interrelated factors:

-

Solvent Properties: The dielectric constant, viscosity, and donor number of the solvent are critical. Solvents with high dielectric constants facilitate ion separation, while a high donor number indicates a greater ability to solvate the lithium cation (Li⁺).

-

Temperature: The solubility of LiAsF₆ generally increases with temperature, indicating an endothermic dissolution process.

-

Ion-Solvent Interactions: The strength of the interaction between the lithium cation and the solvent molecules plays a crucial role. Stronger interactions, such as those observed in solvents with high donor numbers, lead to better solvation and potentially higher solubility.

-

Lattice Energy of the Salt: The energy required to break the crystal lattice of LiAsF₆ must be overcome by the energy of solvation for dissolution to occur.

Solubility in Various Non-Aqueous Polar Solvents

Qualitative and comparative solubility information for LiAsF₆ in several common non-aqueous polar solvents is summarized below. It is important to note that LiAsF₆ is generally considered to have good solubility in many of these organic solvents.

| Solvent Name (Abbreviation) | Chemical Formula | General Solubility of LiAsF₆ | Key Considerations |

| Propylene Carbonate (PC) | C₄H₆O₃ | Good | High dielectric constant, good solvating power for Li⁺. Often used in lithium battery electrolytes. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good | High dielectric constant and donor number, indicating strong ion-solvent interactions. |

| Acetonitrile (AN) | C₂H₃N | Good | Lower viscosity than PC and DMSO, which can be beneficial for ionic conductivity. |

| γ-Butyrolactone (GBL) | C₄H₆O₂ | Soluble | Aprotic polar solvent with applications in electrolytes. |

| Ethylene Carbonate (EC) | C₃H₄O₃ | Good | Often used in combination with other solvents to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. |

| Diethyl Carbonate (DEC) | C₅H₁₀O₃ | Soluble | Lower viscosity solvent often blended with EC or PC. |

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | Soluble | Another low viscosity solvent used in mixed electrolyte systems. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of LiAsF₆ in a non-aqueous polar solvent, adapted from established methods for similar lithium salts. This protocol utilizes the static equilibrium method followed by quantitative analysis using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

1. Materials and Equipment:

-

Lithium hexafluoroarsenate (LiAsF₆), high purity (e.g., 99.9%)

-

Anhydrous non-aqueous polar solvent (e.g., Propylene Carbonate, <20 ppm water)

-

Argon-filled glovebox

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Precision balance (±0.0001 g)

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

-

Deionized water (for ICP-OES sample preparation)

-

Certified lithium standard for ICP-OES calibration

2. Procedure:

-

Sample Preparation (inside a glovebox):

-

Add a known volume of the anhydrous solvent to a series of sealed vials.

-

Add an excess amount of LiAsF₆ to each vial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent atmospheric moisture contamination.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer.

-

Maintain a constant temperature (e.g., 25 °C, 40 °C, etc.) and agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to rest in the temperature-controlled environment for at least 12 hours to allow the undissolved solid to settle.

-

-

Sample Extraction and Dilution (inside a glovebox):

-

Carefully extract a known volume of the clear supernatant from a vial using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the extracted solution through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the extracted saturated solution.

-

-

ICP-OES Analysis:

-

Remove the volumetric flask containing the sample from the glovebox.

-

Dilute the sample with deionized water to a concentration within the linear range of the ICP-OES instrument.

-

Prepare a series of calibration standards from the certified lithium standard.

-

Analyze the calibration standards and the diluted sample using the ICP-OES to determine the concentration of lithium.

-

-

Calculation of Solubility:

-

From the lithium concentration determined by ICP-OES and the dilution factor, calculate the mass of LiAsF₆ in the extracted sample.

-

The solubility can then be expressed in various units, such as grams of LiAsF₆ per 100 grams of solvent or moles of LiAsF₆ per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of LiAsF₆ solubility.

Caption: Experimental workflow for determining the solubility of LiAsF₆.

Conclusion

The solubility of this compound in non-aqueous polar solvents is a critical parameter for the development of high-performance lithium-ion batteries. While quantitative data remains sparse in open literature, a fundamental understanding of the influencing factors and a robust experimental protocol for its determination are essential for researchers. The methodology outlined in this guide provides a solid foundation for obtaining reliable solubility data, which is indispensable for optimizing electrolyte formulations and advancing battery technology.

An In-depth Technical Guide on the Initial Electrochemical Characterization of Lithium Hexafluoroarsenate (LiAsF₆) in Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial electrochemical characterization of lithium hexafluoroarsenate (B1215188) (LiAsF₆), a once-prominent salt in lithium battery research, dissolved in various aprotic solvents. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize the experimental workflow and underlying chemical interactions. While LiAsF₆ has been largely replaced by other lithium salts like LiPF₆ due to safety concerns (the arsenic content is toxic), its electrochemical properties provide a valuable baseline and historical context for the development of lithium-ion battery electrolytes.

Quantitative Data Summary

The electrochemical performance of LiAsF₆ electrolytes is highly dependent on the choice of aprotic solvent and the salt concentration. The following tables summarize key quantitative data gathered from various studies.

Table 1: Ionic Conductivity of LiAsF₆ in Various Aprotic Solvents

| Solvent System | Concentration (M) | Temperature (°C) | Ionic Conductivity (S/cm) |

| Diethyl Ether (DEE):Tetrahydrofuran (THF) | 1.5 | Ambient | Varies with DEE/THF ratio |

| Diethyl Ether (DEE):Tetrahydrofuran (THF) | 2.5 | Ambient | Higher than 1.5M, peak conductivity |

| Propylene Carbonate (PC)/Ethylene Carbonate (EC) | Not Specified | -20 | ~1.0 x 10⁻⁴ |

| Propylene Carbonate (PC)/Ethylene Carbonate (EC) | 60 | ~0.5 x 10⁻³ | |

| 2-Methyl-Tetrahydrofuran (2-Me-THF) | 1.5 | Not Specified | Not Specified |

Table 2: Electrochemical Stability Window and Cycling Efficiency

| Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) | Lithium Cycling Efficiency (%) |

| PMMA-PC/EC-LiAsF₆ | > 4.5 | Not Specified |

| 1.5M LiAsF₆ in DEE:THF (95:5) | Not Specified | ~98% |

| 1.5M LiAsF₆ in THF | Not Specified | 88% |

| 1.5M LiAsF₆ in DEE | Not Specified | 97% |

| 1.5M LiAsF₆ in 2-Me-THF | Not Specified | 78.0% |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of electrolytes. The following protocols are based on common practices described in the literature.

2.1. Electrolyte Preparation and Handling

Due to the hygroscopic and toxic nature of LiAsF₆ and the sensitivity of aprotic solvents to moisture, all preparation and experimental procedures must be conducted in an inert atmosphere, typically within an argon-filled glovebox with water and oxygen levels maintained below 1 ppm.

-

Materials: LiAsF₆ salt is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual moisture. Aprotic solvents are typically procured in anhydrous form or purified by distillation over a suitable drying agent (e.g., calcium hydride for carbonates, sodium/benzophenone for ethers).

-

Preparation: The desired concentration of LiAsF₆ is achieved by dissolving a calculated mass of the dried salt in a specific volume of the anhydrous aprotic solvent. The solution is then stirred until the salt is completely dissolved.

2.2. Ionic Conductivity Measurement

-

Apparatus: A conductivity meter equipped with a dip-type or flow-through conductivity cell with platinized platinum electrodes.

-

Procedure:

-

Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.

-

Rinse the cell thoroughly with the aprotic solvent to be used in the electrolyte.

-

Immerse the conductivity cell into the prepared LiAsF₆ electrolyte solution.

-

Allow the temperature of the electrolyte to stabilize.

-

Record the conductivity reading. For temperature-dependent studies, the measurements are repeated at various temperatures using a temperature-controlled bath.

-

2.3. Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the electrochemical stability window of the electrolyte and to study the kinetics of lithium deposition and stripping.

-

Apparatus: A potentiostat/galvanostat, a three-electrode electrochemical cell.

-

Electrodes:

-

Working Electrode: A micro-disk or disk electrode made of an inert material such as platinum, gold, or glassy carbon for determining the electrochemical window. For studying lithium deposition/stripping, a stainless steel or copper foil is often used.

-

Counter Electrode: A lithium metal foil or mesh with a surface area significantly larger than the working electrode.

-

Reference Electrode: A lithium metal foil.

-

-

Procedure for Electrochemical Stability Window:

-

Assemble the three-electrode cell inside the glovebox with the prepared electrolyte.

-

Connect the electrodes to the potentiostat.

-

Scan the potential of the working electrode from the open-circuit potential (OCP) to a high anodic potential (e.g., 5-6 V vs. Li/Li⁺) and then back to the OCP to determine the anodic stability limit. The potential at which a significant increase in current is observed is considered the decomposition potential of the electrolyte.

-

Similarly, scan the potential from the OCP to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺) and back to the OCP to determine the cathodic stability limit.

-

The typical scan rate for these measurements is in the range of 1-100 mV/s.[1]

-

-

Procedure for Lithium Deposition/Stripping:

-

The potential is swept from the OCP to a negative potential to initiate lithium plating on the working electrode.

-

The scan direction is then reversed to a positive potential to observe the stripping of the deposited lithium.

-

The coulombic efficiency of the plating/stripping process can be estimated by comparing the charge passed during the anodic and cathodic scans.

-

Visualizations

Experimental Workflow for Electrochemical Characterization

The following diagram illustrates the typical workflow for the initial electrochemical characterization of a LiAsF₆-based electrolyte.

Caption: Experimental workflow for LiAsF₆ electrolyte characterization.

Conceptual Diagram of LiAsF₆ Solvation in Aprotic Solvents

This diagram illustrates the interactions between the lithium cation (Li⁺), the hexafluoroarsenate anion (AsF₆⁻), and aprotic solvent molecules, leading to different ionic species in the electrolyte.

Caption: Solvation and ion pairing equilibria of LiAsF₆ in aprotic solvents.

References

Lithium Hexafluoroarsenate: A Deep Dive into its Discovery and Historical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hexafluoroarsenate (B1215188) (LiAsF₆) is an inorganic salt that has played a significant role as an electrolyte in the development of high-energy-density lithium-ion batteries. Its favorable combination of ionic conductivity, electrochemical stability, and solubility in non-aqueous organic solvents made it a subject of considerable interest in the mid-20th century. This technical guide provides a comprehensive overview of the discovery and historical synthesis methods of LiAsF₆, presenting key quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to serve as a valuable resource for researchers in the field.

Historical Discovery

Lithium hexafluoroarsenate was first synthesized and identified in 1956 by B. Cox .[1] This pioneering work was shortly followed by further studies by Kemmitt, Russell, and Sharp, who also reported its synthesis.[1] The initial methods for preparing LiAsF₆ involved the use of highly reactive and hazardous reagents, reflecting the challenging nature of fluorine chemistry at the time.

A significant body of work on the synthesis and purification of LiAsF₆ was conducted in the late 1960s and early 1970s, notably under contract for NASA, who required high-purity LiAsF₆ for their research into high-energy-density batteries for space applications.[1] A 1970 report from the Midwest Research Institute, contracted by NASA, detailed a systematic investigation into four potential synthesis routes, which have become foundational in the historical context of LiAsF₆ production.[1]

Historical Synthesis Methods

The historical synthesis of LiAsF₆ can be broadly categorized into several key approaches, each with its own set of reactants, conditions, and challenges. The earliest methods often involved hazardous materials, leading to the development of safer, solid-state alternatives in later years.

Bromine Trifluoride Method (Cox, 1956)

The very first synthesis of this compound was achieved by Cox through the reaction of a metal fluoride (B91410) and arsenic trioxide (As₂O₃) with liquid bromine trifluoride (BrF₃).[1] This method, while historically significant, involves the use of an extremely corrosive and reactive fluorinating agent.

Reaction: LiF + As₂O₃ + BrF₃ → LiAsF₆ + Br₂ + O₂ (Unbalanced)

A proposed balanced reaction is: 12LiF + 6As₂O₃ + 20BrF₃ → 12LiAsF₆ + 10Br₂ + 9O₂

Experimental Protocol: Detailed protocols from the original 1956 publication are not readily available in modern databases. However, the general approach would have involved the careful reaction of lithium fluoride and arsenic trioxide in a solution of liquid bromine trifluoride under anhydrous conditions. The product, LiAsF₆, would then be isolated from the reaction mixture.

Quantitative Data: Early reports on this method suggested that the product often contained unreacted LiF as an impurity.[1]

Neutralization of Hexafluoroarsenic Acid (HAsF₆) with Lithium Hydroxide (B78521) (LiOH)

Investigated extensively for NASA, this method involves the neutralization of an aqueous solution of hexafluoroarsenic acid with lithium hydroxide.[1] This approach was found to be a practical and scalable method for producing high-purity LiAsF₆.[1]

Reaction: HAsF₆(aq) + LiOH(aq) → LiAsF₆(aq) + H₂O(l)

Experimental Protocol:

-

An aqueous solution of hexafluoroarsenic acid (HAsF₆) is prepared.

-

A stoichiometric amount of a lithium hydroxide (LiOH) solution is slowly added to the HAsF₆ solution while monitoring the pH.

-

The neutralization reaction is typically carried out at reduced temperatures to control the exothermic reaction.

-

The resulting LiAsF₆ solution is then concentrated and purified, often through recrystallization, to yield the final product. The purification process is crucial to remove any by-products.[1]

-

The final product, often obtained as a hydrate, is dried under vacuum to yield anhydrous LiAsF₆.[1]

Quantitative Data: This method was capable of producing LiAsF₆ with a purity exceeding 99.9%, with no more than 100 ppm of any single impurity.[1] The final product from a scaled-up synthesis for NASA met these stringent specifications.[1]

Ion Exchange from Potassium Hexafluoroarsenate (KAsF₆)

This method, utilized by Atkinson and Hallada, employs an ion-exchange resin to replace the potassium ion in KAsF₆ with a lithium ion.[1]

Reaction: KAsF₆ + Li⁺(resin) → LiAsF₆ + K⁺(resin)

Experimental Protocol:

-

A solution of potassium hexafluoroarsenate (KAsF₆) is passed through a column packed with a lithium-form cation-exchange resin (e.g., Dowex 50).

-

As the solution passes through the resin, the potassium ions are exchanged for lithium ions.

-

The eluent containing the LiAsF₆ solution is collected.

-

The product is then isolated from the solution, typically by evaporation of the solvent, and subsequently dried.

Quantitative Data: This method was reported to produce LiAsF₆ of good purity.[1]

Reaction of Lithium Fluoride (LiF) and Arsenic Pentafluoride (AsF₅)

This direct combination reaction involves reacting lithium fluoride with the highly toxic and volatile arsenic pentafluoride, often in a solvent like liquid hydrogen fluoride (HF).[2]

Reaction: LiF + AsF₅ → LiAsF₆

Experimental Protocol:

-

Anhydrous lithium fluoride (LiF) is suspended in a suitable solvent, such as liquid hydrogen fluoride.

-

Arsenic pentafluoride (AsF₅) gas is then bubbled through the suspension.

-

The reaction is typically carried out under pressure and at controlled temperatures.

-

The resulting LiAsF₆ precipitates from the solution and is then collected and dried.

Quantitative Data: Early studies of this reaction without a solvent showed only partial conversion (18.5%) even after prolonged heating.[1] The use of a solvent like anhydrous HF improves the reaction efficiency.

Solid-State Thermal Synthesis

In more recent decades, solid-state thermal methods have been developed to avoid the use of hazardous solvents and gaseous reactants.[3][4][5] These methods typically involve heating a mixture of a lithium salt, an arsenic source (commonly arsenic trioxide, As₂O₃), and a fluorinating agent (such as ammonium (B1175870) fluoride, NH₄F).[3][4][5] These can be performed in a single step or a two-step process.

Two-Step Reaction Example:

-

Step 1: 2LiOH + As₂O₃ → 2LiAsO₂ + H₂O (Formation of lithium meta-arsenite)

-

Step 2: LiAsO₂ + 6NH₄F → LiAsF₆ + 2NH₃ + H₂O + H₂

Single-Step Reaction Example: Li₂O + As₂O₃ + 12NH₄F → 2LiAsF₆ + 12NH₃ + 7H₂O

Experimental Protocol (General):

-

The solid reactants (e.g., LiOH, As₂O₃, and NH₄F) are thoroughly ground together in the desired stoichiometric ratio.

-

The mixture is then heated in a furnace under a controlled atmosphere.

-

The reaction temperature and duration are key parameters, typically in the range of 150-400°C for several hours.[3][4]

-

The resulting product is then cooled and may undergo further purification steps if necessary. The product's identity and purity are often confirmed by X-ray diffraction (XRD).[3][4]

Summary of Historical Synthesis Methods

| Method | Reactants | General Conditions | Reported Purity/Yield | Key Challenges |

| Bromine Trifluoride | LiF, As₂O₃, BrF₃ | Anhydrous, liquid BrF₃ | Often contained LiF impurity | Extremely hazardous and corrosive reagents |

| Neutralization | HAsF₆, LiOH | Aqueous solution, controlled pH and temperature | >99.9% (after purification) | Requires careful purification to remove by-products |

| Ion Exchange | KAsF₆, Li⁺-resin | Aqueous solution | Good purity | Limited scalability, requires resin regeneration |

| LiF and AsF₅ | LiF, AsF₅, (HF solvent) | Anhydrous, often under pressure | Low yield without solvent | Use of highly toxic and volatile AsF₅ |

| Solid-State Thermal | Li-salt, As₂O₃, NH₄F/HF | Solid-state, 150-400°C | Purity confirmed by XRD | Requires careful control of reaction conditions |

Visualization of Synthesis Pathways

The historical development of LiAsF₆ synthesis showcases a progression from hazardous, solution-based methods to safer, solid-state routes. The following diagrams illustrate the logical flow of these key synthetic pathways.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. US20030190279A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US6682712B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. WO2003082744A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Note: Preparation of Lithium Hexafluoroarsenate (LiAsF6) Electrolyte in a Glovebox

1. Introduction

Lithium hexafluoroarsenate (B1215188) (LiAsF6) is a salt used as an electrolyte in lithium-ion battery technologies, enabling the flow of ions between the anode and cathode.[1][2] Due to its highly hygroscopic nature, LiAsF6 readily reacts with moisture, which can degrade the electrolyte's performance and generate hazardous byproducts.[1][2] Therefore, the preparation of LiAsF6-based electrolytes must be conducted under a controlled inert atmosphere, typically within an argon-filled glovebox, to prevent water absorption and ensure the quality, safety, and reproducibility of the electrolyte.[1][2] This document provides a detailed protocol for the safe handling and preparation of LiAsF6 electrolytes for research and development applications.

2. Safety Precautions

Lithium hexafluoroarsenate is a hazardous substance that requires strict safety protocols.

-

Toxicity: LiAsF6 is toxic if swallowed or inhaled and is a suspected carcinogen.[3] All handling must be performed in a well-ventilated area, and direct contact should be avoided.

-

Personal Protective Equipment (PPE): When handling LiAsF6, appropriate PPE is mandatory. This includes, but is not limited to, chemical safety goggles, a face shield, nitrile or rubber gloves, and a full chemical-resistant suit.[4]

-

Inert Atmosphere: Due to its sensitivity to air and moisture, all preparation steps must be carried out within a glovebox under a dry argon atmosphere.[4][5] This prevents degradation of the material and ensures user safety.[2]

-

Spill and Disposal: In case of a spill, follow established laboratory safety protocols for hazardous materials. Spilled powder should be covered to minimize spreading and collected mechanically.[3] All waste materials must be disposed of as hazardous waste according to local, state, and federal regulations.[6]

3. Experimental Protocols

This section details the necessary steps for preparing the materials and the final electrolyte solution.

3.1. Protocol 1: Precursor Preparation and Drying

To ensure an anhydrous environment, both the LiAsF6 salt and the organic solvents must be thoroughly dried before use.

Materials and Equipment:

-

LiAsF6 salt (electrochemical grade)

-

Anhydrous organic solvents (e.g., diethyl ether (DEE), tetrahydrofuran (B95107) (THF), propylene (B89431) carbonate (PC), ethylene (B1197577) carbonate (EC))

-

Vacuum oven

-

Molecular sieves (for solvent drying)

-

Schlenk line or similar vacuum apparatus

Methodology:

-

Drying the LiAsF6 Salt: Place the required amount of LiAsF6 powder in a clean, dry glass container. Transfer the container to a vacuum oven and dry at 70°C under vacuum for at least 24 hours to remove any residual moisture.[7] After drying, allow the salt to cool to room temperature under vacuum before transferring it directly into the argon-filled glovebox.

-

Drying the Solvents: Organic solvents should be of battery-grade or distilled to ensure high purity. To remove residual water, solvents can be dried over activated molecular sieves for at least 48 hours before being introduced into the glovebox. Alternatively, solvents like 2-Methyltetrahydrofuran can be distilled over calcium hydride (CaH2) under an argon atmosphere.[8]

3.2. Protocol 2: Electrolyte Formulation

This procedure must be performed entirely inside an argon-filled glovebox with low oxygen and moisture levels (<1 ppm).

Materials and Equipment:

-

Dried LiAsF6 salt

-

Dried anhydrous organic solvent(s)

-

Argon-filled glovebox

-

Analytical balance (inside glovebox)

-

Volumetric flasks, beakers, and graduated cylinders

-

Magnetic stirrer and stir bars

-

Spatulas and weighing paper

-

Airtight storage bottles

Methodology:

-

Glovebox Preparation: Ensure the glovebox is purged and has a stable argon atmosphere with oxygen and water levels below 1 ppm.

-

Material Transfer: Transfer all necessary dried materials and equipment, including the cooled LiAsF6 salt, anhydrous solvents, and glassware, into the glovebox antechamber. Cycle the antechamber multiple times to remove air before introducing the items into the main chamber.

-

Weighing the Salt: Using the analytical balance inside the glovebox, carefully weigh the precise amount of dried LiAsF6 required to achieve the target concentration.

-

Measuring the Solvent: Measure the required volume of the desired anhydrous solvent or solvent mixture using a graduated cylinder or volumetric flask.

-

Dissolution: Place the solvent in a beaker or flask with a magnetic stir bar. Slowly add the pre-weighed LiAsF6 salt to the solvent while stirring continuously. Do not add the solvent to the salt, as this can cause clumping and slow dissolution.

-

Mixing: Continue stirring the solution until all the LiAsF6 salt has completely dissolved. Depending on the solvent and concentration, this may take from several minutes to an hour. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Once fully dissolved, transfer the prepared electrolyte into a clean, dry, and airtight storage bottle. Label the bottle clearly with the composition, concentration, and preparation date. Store the electrolyte inside the glovebox to maintain its anhydrous condition.

4. Quantitative Data: Example Electrolyte Compositions

The following table summarizes various LiAsF6 electrolyte compositions cited in the literature, which can be used as a starting point for specific applications.

| Salt | Solvent System (v/v) | Concentration (M) | Key Finding / Application |

| LiAsF6 | Diethyl Ether (DEE) / Tetrahydrofuran (THF) (90:10) | 2.5 | High Li electrode cycling efficiency (>98%).[5] |

| LiAsF6 | Diethyl Ether (DEE) / Tetrahydrofuran (THF) (95:5) | 1.5 | Achieved maximum cycling efficiency of ~98% for this concentration.[5] |

| LiAsF6 | Diethyl Ether (DEE) | 2.5 | Parent electrolyte for blending studies.[8] |

| LiAsF6 | 2-Methyltetrahydrofuran (2Me-THF) | 1.4 | Considered a standard electrolyte for rechargeable Li cells for comparison.[8] |

| LiAsF6 | Poly(methyl methacrylate) (PMMA) - PC/EC | 14.6:1 (solvent:salt ratio) | Investigated as a "gel" type electrolyte with high Li+ transference numbers.[7] |

5. Visualized Workflow

The following diagram illustrates the logical workflow for the preparation of LiAsF6 electrolyte inside a glovebox.

Caption: Experimental workflow for preparing LiAsF6 electrolyte under inert conditions.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. prochemonline.com [prochemonline.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. ltschem.com [ltschem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for the Formulation of LiAsF6-Based Electrolytes for High-Voltage Lithium-Ion Batteries

For Researchers, Scientists, and Battery Development Professionals

Introduction

The advancement of high-energy-density lithium-ion batteries is intrinsically linked to the development of electrolytes capable of withstanding high operational voltages (>4.5 V vs. Li/Li⁺). While lithium hexafluorophosphate (B91526) (LiPF₆) is the industry standard, its limited anodic stability and thermal sensitivity have prompted research into alternative salts. Lithium hexafluoroarsenate (B1215188) (LiAsF₆) has been investigated as a promising alternative due to its superior ionic conductivity and electrochemical stability, making it a candidate for high-voltage applications.[1][2] However, its practical application is hindered by safety concerns related to the toxicity of arsenic compounds.

These application notes provide a comprehensive guide to the formulation, handling, and electrochemical characterization of LiAsF₆-based electrolytes. The protocols outlined herein are synthesized from established methodologies to ensure safety and reproducibility for researchers developing next-generation high-voltage lithium-ion batteries.

Critical Safety Protocols: Handling Lithium Hexafluoroarsenate (LiAsF₆)

WARNING: this compound is highly toxic if swallowed or inhaled, is a suspected carcinogen, and is very toxic to aquatic life.[1][3][4] Strict adherence to safety protocols is mandatory.

-

Handling Environment: All handling of LiAsF₆ powder and its solutions must be performed inside an argon-filled glovebox with oxygen and moisture levels below 1 ppm. LiAsF₆ is hygroscopic and reacts with moisture to potentially form hazardous byproducts like hydrogen fluoride (B91410) (HF).

-